molecular formula C22H24N2O4 B12899473 4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No.: B12899473
M. Wt: 380.4 g/mol
InChI Key: FPYGHGYJAWWIKF-XMHGGMMESA-N
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Description

4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 2,4-dipropoxybenzylidene group and a phenyl group

Preparation Methods

The synthesis of 4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dipropoxybenzaldehyde and 1-phenylpyrazolidine-3,5-dione.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dipropoxybenzaldehyde and 1-phenylpyrazolidine-3,5-dione in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or phenyl groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can be compared with similar compounds, such as:

    4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione: Differing by the presence of methoxy groups instead of propoxy groups, which may influence its reactivity and biological activity.

    4-(2,4-Dipropoxybenzylidene)-1-methylpyrazolidine-3,5-dione:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(4E)-4-[(2,4-dipropoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C22H24N2O4/c1-3-12-27-18-11-10-16(20(15-18)28-13-4-2)14-19-21(25)23-24(22(19)26)17-8-6-5-7-9-17/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,25)/b19-14+

InChI Key

FPYGHGYJAWWIKF-XMHGGMMESA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCCC

Canonical SMILES

CCCOC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCC

Origin of Product

United States

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